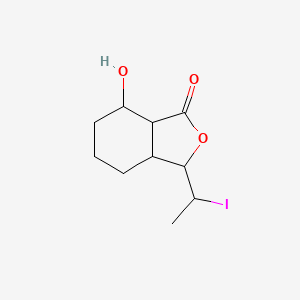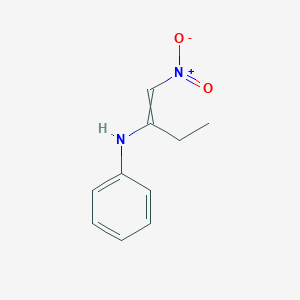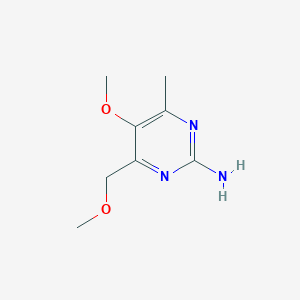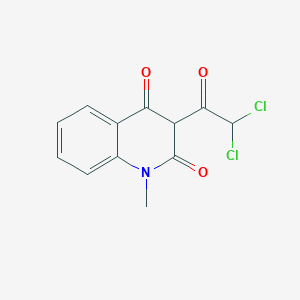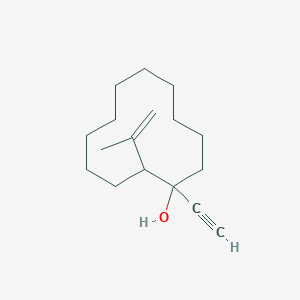
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol is an organic compound that belongs to the class of cyclododecanols. This compound features a cyclododecane ring substituted with an ethynyl group and a prop-1-en-2-yl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclododecanone with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The ethynyl and prop-1-en-2-yl groups can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. Additionally, the prop-1-en-2-yl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynylcyclododecan-1-ol: Lacks the prop-1-en-2-yl group, resulting in different chemical properties and reactivity.
2-(Prop-1-en-2-yl)cyclododecan-1-ol: Lacks the ethynyl group, affecting its chemical behavior and applications.
1-Ethynyl-2-(prop-1-en-2-yl)cyclohexanol: Contains a smaller cyclohexane ring, leading to differences in steric and electronic effects.
Uniqueness
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol is unique due to the presence of both ethynyl and prop-1-en-2-yl groups on a cyclododecane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
92975-53-6 |
|---|---|
Formule moléculaire |
C17H28O |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1-ethynyl-2-prop-1-en-2-ylcyclododecan-1-ol |
InChI |
InChI=1S/C17H28O/c1-4-17(18)14-12-10-8-6-5-7-9-11-13-16(17)15(2)3/h1,16,18H,2,5-14H2,3H3 |
Clé InChI |
PLECNYCVZCLXJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCCCCCCCCCC1(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)
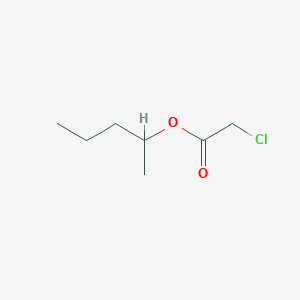
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)
![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
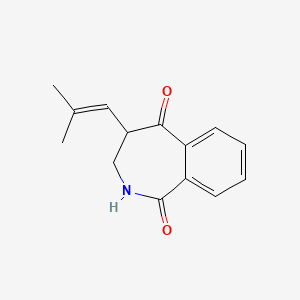

![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
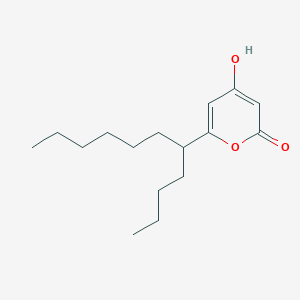
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)
